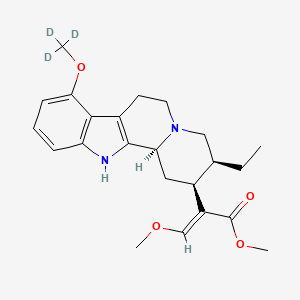

Mitragynine-d3

Description

The Role of Stable Isotope Internal Standards in Quantitative Analytical Chemistry

Quantitative analytical chemistry frequently contends with challenges that can affect the accuracy and reproducibility of results, such as sample loss during preparation, variations in instrument performance, and matrix effects. musechem.comwaters.com Matrix effects occur when other components in a complex sample, like blood or urine, interfere with the analyte's signal. musechem.com Stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating these issues. waters.comcrimsonpublishers.com

An SIL-IS is added to a sample at a known concentration before any processing begins. chromatographyonline.commusechem.com Because it behaves almost identically to the target analyte, it experiences the same losses during extraction and the same signal suppression or enhancement from matrix effects. chromatographyonline.comwaters.com However, due to its different mass, the SIL-IS is detected as a separate entity by a mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately calculate the analyte's true concentration, effectively canceling out variations. waters.com This approach significantly improves the precision, accuracy, and robustness of quantitative methods, making it indispensable in fields like pharmaceutical research, forensic toxicology, and environmental analysis. musechem.comcrimsonpublishers.com

Significance of Deuterated Mitragynine (B136389) (Mitragynine-d3) in Contemporary Research Applications

This compound is the deuterated analogue of mitragynine, the primary psychoactive alkaloid in the plant Mitragyna speciosa (kratom). caymanchem.comdigitellinc.com As a stable isotope-labeled compound, this compound serves as a critical internal standard for the precise quantification of mitragynine in various biological and commercial samples. cerilliant.com Its use is essential for obtaining reliable data in forensic investigations, clinical research, and product testing. caymanchem.com

Research applications have demonstrated the utility of this compound in a range of analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, validated methods use this compound to quantify mitragynine and its metabolites in human urine and plasma. lcms.cznih.gov In one such method, the use of this compound allowed for the quantification of mitragynine in human urine with a lower limit of quantification (LLOQ) of 2 ng/mL, showcasing the high sensitivity achievable. lcms.cz Similarly, in the analysis of commercial kratom products, this compound is employed to ensure accurate determination of the mitragynine content, which can vary significantly between products. nih.gov The recovery of this compound in these analyses typically ranges from 80% to 96%, indicating minimal matrix interference and validating the method's accuracy. nih.gov

The table below summarizes several research applications where this compound was used as an internal standard.

| Analytical Technique | Matrix | Analytes Quantified | Internal Standard(s) Used |

| LC-MS/MS | Human Plasma | 11 kratom alkaloids including mitragynine, 7-hydroxymitragynine (B600473), speciogynine (B3026189) | Not specified, but typical for this analysis |

| LC-Q/TOF-MS | Human Urine | Mitragynine, 7-hydroxymitragynine, speciociliatine, speciogynine, paynantheine (B163193) | This compound, 7-hydroxythis compound |

| LC-MS/MS | Human Urine | Mitragynine, 7-hydroxymitragynine | This compound, 7-hydroxythis compound |

| DART-HRMS | Commercial Kratom Products | Mitragynine | This compound |

| LC-MS/MS | Kratom Plant and Commercial Products | Multiple alkaloids including mitragynine, paynantheine, speciociliatine | This compound |

This table is based on data from references lcms.cznih.govnih.govresearchgate.net.

Structure

3D Structure

Properties

Molecular Formula |

C23H30N2O4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-(trideuteriomethoxy)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1/i3D3 |

InChI Key |

LELBFTMXCIIKKX-MEQAAMGQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC2=C1C3=C(N2)[C@@H]4C[C@@H]([C@@H](CN4CC3)CC)/C(=C\OC)/C(=O)OC |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Mitragynine D3

Synthetic Methodologies for Deuterium (B1214612) Incorporation into the Mitragynine (B136389) Scaffold

The introduction of deuterium atoms into the mitragynine molecule requires precise chemical strategies to ensure high isotopic purity and stability of the label. The notation "-d3" indicates that three hydrogen atoms in the molecule have been replaced by deuterium.

Regioselective Deuteration Strategies for Mitragynine-d3

The common synonym for this compound is 9-methoxy-d3-Corynantheidine, which strongly suggests that the three deuterium atoms are located on the methoxy (B1213986) group at the C-9 position of the indole (B1671886) ring. caymanchem.comcaymanchem.com This regioselectivity is a key aspect of its synthesis.

General strategies for the regioselective deuteration of indole alkaloids often involve either the use of deuterated precursors in the total synthesis or the selective exchange of protons in the final molecule. Acid-catalyzed hydrogen-deuterium exchange reactions are a common method for introducing deuterium into specific positions on an indole ring. acs.org For instance, treatment with deuterated acids like D2SO4 in deuterated methanol (B129727) (CD3OD) can facilitate the exchange of protons at specific sites. acs.org Another approach involves palladium-catalyzed C-H activation which allows for the selective deuteration of indoles at various positions. acs.org

While the precise, proprietary methods used by commercial manufacturers are not publicly disclosed, the synthesis of this compound likely involves the methylation of a precursor, 9-hydroxy-corynantheidine, using a deuterated methylating agent such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4).

Precursor Selection and Reaction Pathway Design for Efficient this compound Synthesis

The total synthesis of mitragynine has been achieved through various routes, providing a foundation for the synthesis of its deuterated analogs. nih.govnih.gov A common precursor for the synthesis of mitragynine and its derivatives is 4-methoxytryptamine. nih.gov The synthesis of the core indole structure can be achieved through methods like the Larock heteroannulation. nih.gov

For the synthesis of this compound, a plausible pathway would involve the synthesis of the mitragynine scaffold with a hydroxyl group at the C-9 position. This precursor, 9-hydroxy-corynantheidine, would then be subjected to etherification with a deuterated methyl source. This late-stage introduction of the deuterium label is often preferred to avoid potential loss of the label during the preceding synthetic steps.

Spectroscopic and Chromatographic Characterization of this compound

Rigorous analytical characterization is essential to confirm the chemical structure, isotopic purity, and labeling efficiency of this compound before it can be used as a certified reference material.

Verification of Deuterium Labeling Efficiency and Isotopic Purity of this compound

Mass spectrometry (MS) is the primary technique for verifying the deuterium labeling efficiency and isotopic purity of this compound. cerilliant.com The molecular weight of unlabeled mitragynine is 398.5 g/mol . swgdrug.org With the substitution of three hydrogen atoms (atomic mass ~1.008 amu) with three deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound increases to approximately 401.5 g/mol . caymanchem.comcaymanchem.comcerilliant.com

High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the incorporation of three deuterium atoms. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the d3-labeled compound can be quantified, along with the relative abundance of any residual unlabeled or partially labeled species. This data is crucial for establishing the isotopic purity of the standard.

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons at the C-9 position, which is present in the spectrum of unlabeled mitragynine, would be absent or significantly diminished. swgdrug.org This absence provides direct evidence of successful deuteration at that specific location.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show a characteristic triplet for the carbon atom of the deuterated methoxy group due to coupling with the deuterium nucleus (spin I=1). This confirms the location of the deuterium label. The chemical shifts of other carbon atoms in the molecule should remain largely consistent with those of unlabeled mitragynine.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to determine the chemical purity of this compound. mdpi.com These techniques separate this compound from any synthetic impurities or degradation products. When coupled with a mass spectrometer (GC-MS or LC-MS), these methods provide simultaneous confirmation of the identity and purity of the compound. squarespace.comlcms.cznih.gov

Analytical Standards and Reference Material Specifications for this compound

This compound is commercially available as a Certified Reference Material (CRM), which means it is produced and characterized under stringent quality control protocols. caymanchem.comlgcstandards.com

CRMs for this compound are manufactured and tested to meet the requirements of international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comcaymanchem.comlgcstandards.com This ensures the material's suitability for use as a quantitative analytical reference standard.

The Certificate of Analysis (CoA) for this compound CRM provides crucial information, including:

Certified concentration and its uncertainty.

Statement of metrological traceability to a recognized standard.

Data on homogeneity and stability.

Information on the analytical methods used for characterization.

The table below summarizes the key technical specifications for a typical this compound certified reference material.

| Property | Value | Reference(s) |

| Formal Name | (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-8-methoxy-d3-α-(methoxymethylene)-indolo[2,3-a]quinolizine-2-acetic acid, methyl ester | caymanchem.comcaymanchem.com |

| Synonym | 9-methoxy-d3-Corynantheidine | caymanchem.comcaymanchem.com |

| Molecular Formula | C₂₃H₂₇D₃N₂O₄ | caymanchem.comcaymanchem.comcerilliant.com |

| Formula Weight | 401.5 g/mol | caymanchem.comcaymanchem.comcerilliant.com |

| Purity | ≥98% (typically specified) | - |

| Isotopic Purity | Typically ≥99% for d3 | - |

| Formulation | Often supplied as a solution in a specified solvent (e.g., methanol) or as a neat solid | caymanchem.comcaymanchem.comcerilliant.com |

| Storage Temperature | Typically -20°C | caymanchem.com |

Purity Assessment and Adherence to Certification Standards (e.g., ISO/IEC 17025, ISO 17034)

This compound is available as a Certified Reference Material (CRM), which signifies that it has been manufactured and tested to meet the international standards of ISO/IEC 17025 and ISO 17034. caymanchem.com These standards are critical for laboratories, particularly those with or seeking ISO 17025 accreditation, as they require reference materials to meet minimum criteria for traceability, stability, and homogeneity. romerlabs.com As a CRM, this compound is intended for use as an internal standard for the quantification of mitragynine, often by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.combertin-bioreagent.com

The certification under ISO 17034 ensures that the material is fully metrologically traceable. romerlabs.com This means its concentration and uncertainty measurements are linked to certified materials through an unbroken chain of comparisons with stated uncertainties. romerlabs.com The production and characterization process is transparent, with testing for both long-term and short-term stability and homogeneity. romerlabs.com A certificate of analysis for such CRMs provides the certified property values and their associated uncertainties. caymanchem.com For instance, some commercial preparations of this compound are sold with a purity of ≥97%. caymanchem.com

Analytical methods such as GC-MS and High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) are commonly used to affirm the purity of mitragynine and its analogs. nih.govpom.go.id Studies have demonstrated the ability to isolate the non-deuterated parent compound, mitragynine, with a purity of 99.0% as determined by GC-MS analysis. researchgate.net The use of deuterated standards like this compound is crucial in quantitative analyses to ensure accuracy, such as in methods using Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS). squarespace.comresearchgate.net

Formal Naming Conventions and Molecular Specifications of this compound

The formal chemical name for this compound according to IUPAC nomenclature is (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-8-methoxy-d3-α-(methoxymethylene)-indolo[2,3-a]quinolizine-2-acetic acid, methyl ester. caymanchem.comcaymanchem.com The compound is also known by the synonym 9-methoxy Corynantheidine-d3. caymanchem.com

The key molecular specifications of this compound are detailed in the table below. The inclusion of three deuterium atoms (d3) in the methoxy group results in a higher molecular weight compared to its non-deuterated counterpart, mitragynine (398.5 g/mol ). bertin-bioreagent.comnih.gov This isotopic labeling is fundamental to its use as an internal standard in mass spectrometry, allowing it to be distinguished from the naturally occurring analyte. pubcompare.ai

Table 1: Molecular Specifications of this compound

| Specification | Value | Source(s) |

|---|---|---|

| Formal Name | (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-8-methoxy-d3-α-(methoxymethylene)-indolo[2,3-a]quinolizine-2-acetic acid, methyl ester | caymanchem.com, caymanchem.com |

| Synonym(s) | 9-methoxy Corynantheidine-d3 | caymanchem.com |

| CAS Number | 2135473-75-3 | caymanchem.com, caymanchem.com |

| Molecular Formula | C₂₃H₂₇D₃N₂O₄ | caymanchem.com, caymanchem.com, sigmaaldrich.com |

| Molecular Weight | 401.5 g/mol | caymanchem.com, caymanchem.com |

| Purity | ≥97% | caymanchem.com |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 7-Hydroxymitragynine (B600473) |

| Corynantheidine |

| Corynoxine |

| Corynoxine B |

| Isocorynantheidine |

| Mitragynine |

| This compound |

| Mitraphylline |

| Paynantheine (B163193) |

| Speciociliatine |

Advanced Analytical Methodologies Employing Mitragynine D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants for Mitragynine (B136389) Quantification

LC-MS is the premier analytical technique for the determination of mitragynine in various samples, including biological fluids and commercial products. The use of Mitragynine-d3 as an internal standard is critical for achieving the high accuracy and precision required in forensic toxicology and clinical research. caymanchem.comtci-thaijo.org

UHPLC-MS/MS is a highly sensitive and specific method for quantifying mitragynine. nih.gov By using smaller particle size columns (typically under 2 µm), UHPLC achieves faster analysis times and superior chromatographic resolution compared to conventional HPLC. tci-thaijo.org When coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, the technique provides exceptional selectivity. In this setup, a specific precursor ion for mitragynine (e.g., m/z 399.2) is selected and fragmented, and a specific product ion (e.g., m/z 174.1) is monitored. fishersci.com A parallel process is run for this compound (e.g., precursor m/z 402.3 → product m/z 177.2). fishersci.com The ratio of the analyte's response to the internal standard's response is used for quantification, mitigating matrix effects and improving reproducibility. scirp.org

This methodology has been successfully validated for the analysis of mitragynine in human urine and blood, with methods demonstrating linearity over a wide concentration range and achieving low limits of quantification (LLOQ), often in the low ng/mL range. tci-thaijo.orgfishersci.commdpi.com For instance, a validated method for human urine achieved an LLOQ of 2 ng/mL. lcms.cz Another study reported a detection limit as low as 0.002581 ng/mL for mitragynine. mdpi.com

Interactive Table: UHPLC-MS/MS Method Parameters for Mitragynine Quantification using this compound

| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard (IS) | Reference |

|---|---|---|---|---|

| Human Urine | 2 - 500 | 2 | This compound | lcms.cz |

| Human Blood & Urine | Not Specified | 1.0 (Blood), 2.0 (Urine) | This compound | tci-thaijo.org |

| Human Urine | Not Specified | 0.002581 | This compound | mdpi.com |

| Rat Plasma | 0.2 - 1000 | 0.2 | Amitriptyline* | nih.gov |

*Note: While most modern methods prefer a deuterated IS, this study demonstrates the application of a structurally analogous IS.

LC-Q/TOF-MS combines the separation power of liquid chromatography with high-resolution mass spectrometry (HRMS). Unlike triple quadrupole systems that target specific mass transitions, TOF analyzers measure the mass-to-charge ratio of ions with very high accuracy. This capability is invaluable for both screening and quantification. In screening applications, LC-Q/TOF-MS can presumptively identify a wide range of compounds in a sample based on their accurate mass, without needing pre-selected MRM transitions. researchgate.net

Even in these untargeted or semi-targeted workflows, this compound is essential for reliable quantification. While HRMS can reduce interferences, the use of a stable isotope-labeled internal standard like this compound remains the gold standard for correcting matrix effects and ensuring quantitative accuracy. researchgate.net Studies have utilized UHPLC-QTOF-MS to tentatively identify various mitragynine congeners in extracts, demonstrating the power of this technique for comprehensive chemical profiling of kratom products. mdpi.com The precise mass data obtained helps to confirm the elemental composition of the detected analytes, increasing confidence in their identification. mdpi.com

Interactive Table: Application of HRMS in Mitragynine Analysis

| Technique | Application | Key Finding | Internal Standard Role | Reference |

|---|---|---|---|---|

| UHPLC-ESI-QTOF-MS/MS | Chemical Profiling | Tentatively identified five mitragynine congeners in a methanol (B129727) extract. | Not explicitly for quantification in this profiling study, but demonstrates the analytical context. | mdpi.com |

| LC-HR/MS | Screening | Offers comprehensive screening for many compounds in time-sensitive clinical analysis. | Deuterated standards are used for subsequent confirmation and quantification. | researchgate.net |

| DART-HRMS | Quantification | Quantified mitragynine in 16 commercial products with a range of 2.76 to 20.05 mg/g. | Not used in this DART method, which highlights an alternative approach. | nih.gov |

The chromatographic separation of mitragynine is complicated by the existence of several diastereomers, such as speciogynine (B3026189) and speciociliatine, which have identical masses and similar fragmentation patterns. nih.govhpst.cz Therefore, achieving chromatographic resolution is paramount for accurate quantification. Method development involves testing various stationary and mobile phases.

Commonly employed stationary phases include C18, Phenyl-Hexyl, and F5 columns. mdpi.comnih.govnih.gov Researchers have found that standard C18 columns can sometimes provide inadequate resolution between the key isomers. nih.gov Phenyl-based columns, like the Phenyl-Hexyl or Kinetex F5 pentafluorophenyl, have shown superior performance in separating these closely related alkaloids. mdpi.comnih.gov

Mobile phase optimization is equally critical. A typical mobile phase consists of an aqueous component and an organic solvent, usually acetonitrile (B52724) or methanol. nih.gov The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) is standard practice to improve peak shape and enhance ionization efficiency in positive electrospray mode. nih.govscirp.org For example, one study achieved optimal separation using a Kinetex F5 column with a mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov Another successful method used an Acquity BEH C18 column with a slow gradient of aqueous ammonium acetate buffer (10mM, pH 3.5) and acetonitrile. nih.gov

Interactive Table: Examples of Optimized Chromatographic Conditions

| Column Type | Mobile Phase A | Mobile Phase B | Key Outcome | Reference |

|---|---|---|---|---|

| Kinetex F5 | 0.1% Formic Acid in H₂O | Acetonitrile | Showed the best chromatographic separation of alkaloids. | nih.gov |

| Acquity BEH C18 (1.7 µm) | 10mM Ammonium Acetate (pH 3.5) | Acetonitrile | Achieved separation of 10 key kratom alkaloids, including diastereomers. | nih.gov |

| Phenyl-Hexyl (2.6 µm) | Water | Acetonitrile | Used for a validated assay in human urine. | mdpi.com |

| Waters Atlantis T3-C18 (5 µm) | 0.05% Formic Acid (pH 5.0) | Acetonitrile | Provided optimal resolution and peak shape in an 8-minute run time. | pom.go.id |

To achieve maximum sensitivity and specificity, the parameters of the mass spectrometer's ion source and collision cell must be carefully optimized. This process, often initiated through direct infusion of a standard solution of mitragynine, involves adjusting several key settings. nih.gov

Key parameters for an electrospray ionization (ESI) source include the ion spray voltage, source temperature, and nebulizer and auxiliary gas pressures. fishersci.commdpi.com For example, optimized conditions in one study included an ion spray voltage of 2500 V and a source temperature of 600 °C. mdpi.com Another set the capillary voltage to 3.0 kV and source temperature to 120 °C. nih.gov

For tandem mass spectrometry (MS/MS), the declustering potential and collision energy (CE) are tuned for both the analyte and the internal standard to produce the most stable and abundant fragmentation signals. su.ac.th The resulting precursor-to-product ion transitions are then used for the MRM assay. The transition for this compound is selected to be analogous to that of mitragynine, typically involving the same neutral loss but originating from the deuterated precursor ion.

Interactive Table: Optimized MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Mitragynine | 399.2 | 174.1 | 31.7 | fishersci.com |

| This compound | 402.3 | 177.2 | 30.7 | fishersci.com |

| Mitragynine | 398.90 | 174.05 | 33 | unitedchem.com |

| This compound | 401.90 | 177.05 | 33 | unitedchem.com |

| Mitragynine | 399.300 | 174.100 | Not Specified | researchgate.net |

Method Development and Optimization Protocols for this compound Integrated Assays

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound

While LC-MS is more common for mitragynine analysis, GC-MS remains a powerful and reliable technique, particularly in forensic laboratories. The use of this compound as an internal standard is equally beneficial in GC-MS to ensure quantitative accuracy. caymanchem.com For GC-MS analysis, analytes must be thermally stable and volatile. Mitragynine can be analyzed directly, though derivatization is a common strategy to improve the chromatographic properties of polar compounds, this is less frequently detailed in the primary literature for mitragynine itself.

In a typical GC-MS method, a sample extract is injected into a heated port, vaporized, and separated on a capillary column (e.g., a DB-1 MS). swgdrug.org The separated compounds then enter the mass spectrometer for ionization and detection. The use of this compound helps to correct for any variability in injection volume or derivatization efficiency and compensates for ion suppression or enhancement effects in the source. caymanchem.com GC-MS methods have been successfully applied to the qualitative and quantitative analysis of mitragynine in plant material and related products. swgdrug.orgresearchgate.net

Interactive Table: GC-MS Method Parameters for Mitragynine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| MS Source Temperature | 230°C | swgdrug.org |

| Internal Standard | This compound is suitable for GC-MS applications. | caymanchem.com |

Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) with this compound

Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that permits the rapid analysis of solids and liquids in their native state with minimal to no sample preparation. squarespace.comnih.govnih.gov This method is highly valuable for the high-throughput screening and identification of psychoactive substances in plant-based materials. squarespace.comnih.gov

In the context of mitragynine analysis, DART-HRMS is used to directly identify the chemical signature of M. speciosa from small amounts of plant material. squarespace.comnih.gov For quantitative studies, this compound is added as an internal standard to the sample extracts. squarespace.com The analysis involves using the extracted ion chromatograms for the protonated monoisotopic masses of mitragynine (m/z 399.2284) and this compound (m/z 402.2472). squarespace.com The ratio of the peak area of mitragynine to the peak area of this compound is calculated to create a peak area ratio (PAR). This PAR is then plotted against the known concentrations of standard solutions to generate a calibration curve, which is used to determine the concentration of mitragynine in unknown samples. squarespace.com

The use of an isotopically labeled internal standard like this compound is crucial in DART-HRMS because it compensates for potential fluctuations in ionization efficiency, ensuring that the analyte and the standard are affected identically by the analytical conditions. squarespace.com This approach has been successfully validated and applied to quantify mitragynine in various commercially available kratom products, demonstrating the power of DART-HRMS for both qualitative identification and quantitative determination. squarespace.com

Method Validation Parameters and Performance Metrics in this compound Assisted Assays

The validation of analytical methods is essential to ensure their reliability, accuracy, and fitness for purpose. For assays quantifying mitragynine using this compound as an internal standard, validation is typically performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and principles outlined by the International Council for Harmonisation (ICH). squarespace.compom.go.id Key validation parameters include linearity, limits of detection and quantification, precision, accuracy, matrix effects, carryover, reproducibility, and robustness.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. In assays using this compound, calibration curves are constructed by plotting the peak area ratio of mitragynine to this compound against a series of known concentrations of mitragynine standards. squarespace.commdpi.com A linear relationship is typically confirmed by a high correlation coefficient (R²), which should ideally be greater than 0.99. pom.go.id165.194.131researchgate.net

Various studies have established linear ranges for mitragynine quantification using this approach across different analytical platforms and matrices. For instance, a validated DART-HRMS method demonstrated linearity in the range of 5–100 µg/mL in methanol, with R² values consistently above 0.998. squarespace.com In human urine, an LC-MS/MS method showed linearity from 2 to 500 ng/mL with an R² greater than 0.99. lcms.czsciex.com Similarly, an LC-MS/MS method for rat plasma was linear from 0.2 to 1000 ng/mL with an R² of 0.999. nih.gov

Table 1: Linearity of Mitragynine Assays Utilizing an Internal Standard

| Method | Matrix | Linear Range (ng/mL) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| DART-HRMS | Methanol | 5,000–100,000 | > 0.998 | squarespace.com |

| LC-MS/MS | Human Urine | 2–500 | > 0.99 | lcms.czsciex.com |

| LC-MS/MS | Rat Plasma | 0.2–1,000 | 0.999 | nih.gov |

| HPLC-PDA | Kratom Extract | 1,960–6,010 | 0.9996 | pom.go.idpom.go.id |

| HPLC-UV | Human Plasma | 100–10,000 | > 0.995 | researchgate.net |

| UHPLC-MS/MS | Blood/Urine | 1-100 | 0.9998 | unitedchem.com |

| HPLC | Kratom Extract | 6,250–200,000 | 1 | 165.194.131 |

| Online-SPE-LC-MS/MS | Blood | - | 0.9998 | tci-thaijo.org |

| Online-SPE-LC-MS/MS | Urine | - | 0.9992 | tci-thaijo.org |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comtci-thaijo.org These values are critical for determining the sensitivity of an analytical method. The LOQ is often defined as the lowest point on the calibration curve. squarespace.comnih.gov

For mitragynine, these limits vary depending on the analytical technique and the matrix being tested. A DART-HRMS method reported a lower limit of quantification (LLOQ) of 5 µg/mL for mitragynine in methanol. squarespace.com More sensitive techniques like LC-MS/MS achieve much lower limits. One LC-MS/MS method for human urine reported an LOD of 0.002581 ng/mL and an LOQ of 0.007821 ng/mL for mitragynine. mdpi.com Another study using LC-MS/MS for rat plasma established the LOQ at 0.2 ng/mL. nih.gov

Table 2: LOD and LOQ for Mitragynine in Various Analytical Methods

| Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|

| DART-HRMS | Methanol | - | 5,000 | squarespace.com |

| LC-MS/MS | Human Urine | 0.0026 | 0.0078 | mdpi.com |

| LC-MS/MS | Rat Plasma | - | 0.2 | nih.gov |

| HPLC-PDA | Kratom Extract | 140 | 450 | pom.go.idpom.go.id |

| Online-SPE-LC-MS/MS | Blood | 0.20 | 1.0 | tci-thaijo.org |

| Online-SPE-LC-MS/MS | Urine | 0.15 | 2.0 | tci-thaijo.org |

| HPLC-DAD | Ketum Leaf Extract | 630 | 2,100 | mdpi.com |

| HPTLC | Kratom Extract | 3,800 | 11,530 | nih.gov |

Precision measures the closeness of repeated measurements, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy refers to the closeness of a measured value to the true value, often expressed as percent error or percent recovery. pom.go.idresearchgate.net Both are assessed at different concentration levels (quality control samples) within a single run (intra-day or within-run precision) and across multiple days (inter-day or between-run precision). squarespace.comnih.gov

In a DART-HRMS method using this compound, within-run coefficients of variation for quality control solutions ranged from 3.7% to 10.4%, while between-run values ranged from 6.8% to 10.8%. squarespace.com For an LC-MS/MS method in rat plasma, intra-assay precision (%RSD) was between 4.54% and 13.0%, while inter-assay precision was between 5.1% and 11.7%; accuracy (%DEV) was within ±9.8%. nih.gov An HPLC-PDA method for kratom samples reported precision with an RSD of 0.67% and intermediate precision of 1.56%, while accuracy ranged from 98.88% to 101.44%. pom.go.idpom.go.id These results generally fall within the widely accepted limit of ±15% for precision and accuracy (±20% at the LOQ). nih.govtci-thaijo.org

Table 3: Precision and Accuracy Data from Mitragynine Assays

| Method | Matrix | Precision (%RSD / %CV) | Accuracy (%Recovery / %Bias) | Reference |

|---|---|---|---|---|

| DART-HRMS | Methanol | Within-run: 3.7-10.4% Between-run: 6.8-10.8% | Within-run: -11.9% to 5.7% Between-run: -12.2% to 1.1% | squarespace.com |

| LC-MS/MS | Rat Plasma | Intra-assay: 4.5-13.0% Inter-assay: 5.1-11.7% | Intra-assay: -5.9% to 2.9% Inter-assay: -9.8% to -3.2% | nih.gov |

| HPLC-PDA | Kratom Extract | Intra-day: 0.67% Inter-day: 1.56% | 98.88-101.44% | pom.go.idpom.go.idresearchgate.net |

| UHPLC/MS/MS | Human Plasma | Intra-assay: 2.1-3.6% Inter-assay: 2.9-4.8% | -1.7% to 3.8% bias | nih.gov |

| Online-SPE-LC-MS/MS | Blood & Urine | <15% | Blood: 95.25-109.12% Urine: 94.98-111.20% | tci-thaijo.org |

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., blood, urine), leading to ion suppression or enhancement. nih.gov Carryover occurs when a small amount of a high-concentration sample remains in the analytical system and affects the subsequent analysis of a low-concentration sample. lcms.cz

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. squarespace.comnih.gov Because this compound co-elutes with mitragynine and has nearly identical ionization properties, any matrix-induced signal change affects both compounds proportionally, and the peak area ratio remains constant. squarespace.com Studies have demonstrated that with this normalization, matrix effects can be effectively negated. For example, one study reported internal standard normalized matrix factors for mitragynine between 1.00 and 1.02, indicating minimal residual matrix effect. nih.gov Another study in rat plasma concluded that practically no matrix effect was observed for mitragynine when an internal standard was used. nih.gov

Carryover is typically assessed by injecting a blank sample immediately after the highest concentration calibrator. lcms.cznih.gov In validated methods for mitragynine utilizing this compound, no significant carryover has been observed. lcms.cznih.gov

Reproducibility refers to the ability of a method to produce consistent results over time and between different analytical runs. squarespace.comresearchgate.net Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, or column temperature. pom.go.id

The reproducibility of methods using this compound is demonstrated through inter-day precision assessments. For example, a DART-HRMS method showed statistically identical slopes for calibration curves generated over several days, confirming the reproducibility of the quantification. squarespace.com An HPLC method for human plasma was also described as reliable and reproducible based on its between-day precision and accuracy values. researchgate.net

Robustness has been evaluated by intentionally altering chromatographic conditions. In one HPLC-PDA method, parameters such as flow rate (varied from 0.8 to 1.2 mL/min) and detection wavelength (varied from 223 to 227 nm) were changed. pom.go.id The method was found to be robust as these variations did not significantly impact the results. The stability of the analytical method is also a key factor, with studies showing minimal variability in retention time over dozens of injections, indicating a stable and robust chromatographic process. lcms.czsciex.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mitragynine |

| 7-hydroxymitragynine (B600473) |

| Amitriptyline |

| Paynantheine (B163193) |

| Speciociliatine |

| Speciogynine |

| Mitraciliatine |

| Isopaynantheine |

| Hordenine |

| Ephedrine |

| Ketoconazole |

Sample Preparation Techniques for this compound Based Analysis

Effective sample preparation is critical for removing interfering substances from biological samples, thereby enhancing the sensitivity and reliability of the analytical method. The choice of technique depends on the complexity of the sample matrix and the required limit of quantification.

For complex matrices like blood, plasma, and tissue, a multi-step cleanup process involving protein precipitation (PPT) followed by solid-phase extraction (SPE) is often employed to ensure the removal of proteins and other endogenous materials that can interfere with analysis. semanticscholar.orgnih.govresearchgate.net

The general procedure begins with the addition of a solvent, typically acetonitrile or methanol, to the biological sample. nih.govnih.gov This step denatures and precipitates the majority of proteins. After vortexing and centrifugation, the clarified supernatant, containing the analyte and the this compound internal standard, is separated. nih.govnih.gov

This supernatant is then loaded onto an SPE cartridge for further purification. nih.gov Mixed-mode or polymeric reverse-phase cartridges, such as mixed-mode cation-exchange (MCX) or polymeric reversed-phase (e.g., HyperSep™ Retain PEP), are commonly used. nih.govfishersci.com These cartridges selectively retain the analytes of interest while allowing interfering compounds to be washed away. The selection of wash solvents is crucial to remove impurities without causing loss of the target compounds. Finally, a specific elution solvent or solvent mixture is used to recover the purified analytes from the SPE sorbent before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ajol.info This combined PPT/SPE approach provides a clean extract, which is essential for achieving low detection limits and maintaining the robustness of the chromatographic system. nih.govresearchgate.net

Table 1: Examples of Protein Precipitation and Solid-Phase Extraction Methodologies

| Biological Matrix | Sample Pre-treatment | Internal Standard | Extraction Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Human Plasma | Protein precipitation of 100 µL of plasma. | This compound | Reversed-phase UPLC-MS/MS. | A fully validated method according to FDA and EMA guidelines. The lower limit of quantification (LLOQ) for mitragynine was 0.5 ng/mL. | nih.gov |

| Blood and Urine | Addition of pH 5 Acetate buffer (0.1M) to 1 mL of sample, followed by addition of internal standard. | This compound (implied use with analyte) | Solid-Phase Extraction using Clean Screen® XCEL I cartridges. Wash steps with formic acid in water and methanol. | Achieved excellent recoveries (≥90% at 2.5 ng/mL) and a low LLOQ of 1 ng/mL. | unitedchem.com |

| Human Urine | Fortification of blank urine with working solutions and internal standard. | This compound | Solid-Phase Extraction using HyperSep™ Retain PEP plate. | Developed a complete workflow with a calibration range of 15.0 to 1000 ng/mL. | fishersci.com |

| Blood and Urine | Fortification of calibrator, controls, and unknown specimens with internal standard solution. | This compound | Solid-Phase Extraction. | A confirmation method for screening results, demonstrating robustness in authentic casework. | oup.com |

The "dilute-and-shoot" method is a simpler and higher-throughput alternative to the more extensive cleanup procedures. lcms.cz This approach is particularly suitable for less complex matrices, such as urine, or when the analytical instrumentation, like a modern LC-MS/MS system, offers sufficient selectivity and sensitivity to handle the matrix effects. sciex.comsciex.com

In a typical dilute-and-shoot protocol, a measured volume of the biological sample is diluted with a solvent, which often contains the this compound internal standard. lcms.cz The diluent is frequently a mixture of water and an organic solvent like methanol or acetonitrile, sometimes with additives like formic acid to ensure analyte stability and improve chromatographic peak shape. sciex.com For urine samples, an enzymatic hydrolysis step using β-glucuronidase may precede the dilution to cleave glucuronide conjugates and allow for the measurement of total drug concentration. lcms.czsciex.com After dilution and vortexing, the sample is centrifuged to pellet any particulate matter, and the resulting supernatant is directly injected into the LC-MS/MS system. sciex.com The primary advantage of this method is the significant reduction in sample preparation time and cost, making it ideal for laboratories processing a large number of samples. lcms.cz

Table 2: Examples of Dilute-and-Shoot Methodologies

| Biological Matrix | Sample Pre-treatment | Internal Standard | Dilution Details | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Human Urine | Enzymatic hydrolysis at 55°C. | This compound | After hydrolysis, methanol and water were added to the mixture, which was then centrifuged. | LC-MS/MS | A rapid and robust method for a comprehensive forensic panel of 93 compounds. | sciex.comsciex.com |

| Human Urine | Hydrolysis with β-Glucuronidase solution. | This compound | Samples underwent a 10-fold dilution during sample preparation. | LC-MS/MS | The method provided excellent sensitivity with an LLOQ of 2 ng/mL. | lcms.cz |

Applications of Mitragynine D3 in Preclinical Metabolism Research of Mitragynine and Its Analogs

Elucidation of Mitragynine (B136389) Metabolic Pathways in In Vitro Systems

The study of mitragynine's metabolism is categorized into two main phases. Phase I involves the modification of the parent compound, while Phase II involves the conjugation of the parent drug or its metabolites with endogenous molecules to facilitate excretion.

In vitro studies using human liver microsomes (HLM) and recombinant cytochrome P450 (rCYP) enzymes have identified several key Phase I metabolic pathways for mitragynine. nih.govnih.gov These biotransformations are crucial as they can produce pharmacologically active metabolites.

The primary Phase I reactions include:

O-demethylation: This occurs at the 9-methoxy group to form 9-O-demethylmitragynine, one of the most abundant metabolites found in vitro and in urine samples. nih.govojp.gov Another demethylation pathway occurs at the 17-methoxy group. nih.gov

Hydroxylation: The formation of 7-hydroxymitragynine (B600473), a metabolite with significantly higher potency at the µ-opioid receptor than mitragynine itself, is a critical pathway. ojp.govwikipedia.org

Hydrolysis: The methylester at position 16 can be hydrolyzed, leading to the formation of 16-carboxymitragynine. nih.govojp.gov

Oxidation and Reduction: Following initial demethylation or hydrolysis, intermediate aldehydes can be further oxidized to carboxylic acids or reduced to alcohols. nih.gov

Following Phase I reactions, mitragynine and its metabolites undergo Phase II conjugation to increase their water solubility and facilitate their elimination from the body. The primary Phase II pathways are glucuronidation and sulfation. nih.gov

Studies have identified several conjugated metabolites in both rat and human urine. nih.gov In humans, metabolites such as 9-O-demethylmitragynine and 16-carboxymitragynine are conjugated with glucuronides and sulfates. nih.gov While mitragynine itself is known to inhibit certain UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation, evidence for direct glucuronidation of the parent compound in humans is limited. nih.gov The differences in conjugation patterns between preclinical species and humans highlight the importance of detailed metabolic studies. nih.gov

The use of stable isotope-labeled compounds, such as Mitragynine-d3, is a cornerstone of modern metabolomics and drug metabolism research. nih.govmedchemexpress.com While often employed as an internal standard for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, its role as a metabolic tracer is equally significant. researchgate.net

In metabolism studies, a biological system (e.g., human liver microsomes) is incubated with a mixture of non-labeled mitragynine and this compound. When analyzed by mass spectrometry, the parent compounds appear as a "doublet" of peaks with a mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, 3 mass units). Crucially, any metabolite formed from this mixture will also appear as a mass doublet with the same characteristic mass difference.

This technique offers several advantages:

Unambiguous Identification: It allows researchers to definitively confirm that a newly detected compound is a metabolite of mitragynine, as it will exhibit the characteristic isotopic pattern. nih.gov This helps to distinguish true metabolites from background noise or endogenous molecules in the biological matrix.

Pathway Elucidation: By identifying a series of deuterated metabolites, researchers can piece together complex metabolic pathways and delineate the biotransformation steps. nih.gov

Structural Elucidation: The known mass shift helps in determining the elemental composition of novel metabolites, which is a critical step in their structural characterization. nih.gov

This stable isotope labeling approach provides a powerful tool for discovering and confirming the structure of previously unknown or low-abundance metabolites that might otherwise be missed.

Investigation of Enzyme-Mediated Interactions and Modulations

Mitragynine and its metabolites can interact with the same enzymes responsible for their metabolism, leading to potential drug-drug interactions.

Mitragynine has been shown to be an inhibitor of several key CYP450 enzymes that are responsible for the metabolism of a vast number of therapeutic drugs. In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that mitragynine potently inhibits CYP2D6, followed by CYP3A4 and CYP2C9. researchgate.net Inhibition of CYP1A2 has also been observed, though typically to a lesser extent. researchgate.net The inhibitory potential is significant, as it suggests that co-administration of kratom with drugs metabolized by these enzymes could lead to altered drug exposure and effects.

The table below summarizes the half-maximal inhibitory concentration (IC50) values for mitragynine against various CYP enzymes from a representative study. Lower IC50 values indicate stronger inhibition.

Table 1: IC50 Values for Mitragynine Inhibition of Human CYP Enzymes

| CYP Isoform | IC50 (μM) |

|---|---|

| CYP2D6 | 0.45 ± 0.33 |

| CYP2C9 | 9.70 ± 4.80 |

| CYP3A4 | 41.32 ± 6.74 |

Data sourced from an in vitro study using recombinant human CYP enzymes and a luminescence-based assay.

Further investigation into the mechanism of CYP inhibition reveals different kinetics for different enzymes. The mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, are critical parameters for predicting the clinical significance of drug interactions.

Research has shown that mitragynine acts as a competitive inhibitor of CYP3A4. In competitive inhibition, the inhibitor binds to the same active site as the substrate, effectively competing with it. Mitragynine was found to be a non-competitive inhibitor of CYP2C9 and CYP2D6. In non-competitive inhibition, the inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.

The table below presents the inhibition constants (Ki) and the observed mode of inhibition for mitragynine. A smaller Ki value signifies a more potent inhibitor.

Table 2: Inhibition Kinetics of Mitragynine on Human CYP Enzymes

| CYP Isoform | Mode of Inhibition | Ki (μM) |

|---|---|---|

| CYP2D6 | Non-competitive | 12.86 |

| CYP2C9 | Non-competitive | 61.48 |

| CYP3A4 | Competitive | 379.18 |

Data sourced from an in vitro study using recombinant human CYP enzymes.

These findings indicate that mitragynine has the highest potential to interact with drugs metabolized by CYP2D6. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition by Mitragynine and its Metabolites (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2)

Time-Dependent and Mechanism-Based Inhibition Studies

In the investigation of drug-drug interactions, time-dependent inhibition (TDI) of cytochrome P450 (CYP) enzymes is a significant concern as it can lead to irreversible loss of enzyme activity. Mitragynine has been identified as a time-dependent inhibitor of CYP3A4. In studies designed to characterize this inhibition, this compound is employed as an internal standard to accurately measure the concentration of mitragynine during the assays. semanticscholar.org

Research has demonstrated that when mitragynine is pre-incubated with human liver microsomes (HLMs) or human intestinal microsomes (HIMs) in the presence of an NADPH-regenerating system, a significant decrease in the IC50 value for CYP3A4 activity is observed. This "IC50 shift" is a hallmark of TDI. For instance, one study reported an approximate 7-fold leftward shift in the IC50 of mitragynine for CYP3A activity (from ~20 µM to ~3 µM) after pre-incubation. This suggests that a metabolite of mitragynine, rather than the parent compound alone, is responsible for a more potent, mechanism-based inactivation of the enzyme. soft-tox.org The use of this compound in the LC-MS/MS method ensures that the reduction in the parent compound concentration over the incubation period is precisely quantified, which is essential for calculating key TDI parameters like the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

Table 1: Time-Dependent Inhibition Parameters of Mitragynine for CYP3A4

| Parameter | Human Liver Microsomes (HLM) | Human Intestinal Microsomes (HIM) |

| K_I (µM) | 4.1 ± 0.9 | 4.2 ± 2.5 |

| k_inact (min⁻¹) | 0.068 ± 0.01 | 0.079 ± 0.02 |

| Data derived from studies on mitragynine inhibition, where this compound serves as the standard for quantification. soft-tox.org |

Modulation of Drug Transporter Proteins (e.g., P-glycoprotein) by Mitragynine in In Vitro Models

P-glycoprotein (P-gp), an efflux transporter, plays a crucial role in drug disposition and the blood-brain barrier. In vitro studies using cell lines such as Caco-2 and MDR-MDCK have investigated whether mitragynine is a substrate or inhibitor of P-gp. These experiments are critical for predicting potential drug-drug interactions. This compound is the internal standard of choice for the analytical methods that quantify mitragynine concentrations in these transport assays, ensuring the reliability of the permeability and inhibition data. ojp.govnih.gov

Research findings indicate that mitragynine itself shows moderate permeability and is not a significant substrate for P-gp mediated efflux. amazonaws.com However, studies have demonstrated that mitragynine can inhibit the function of P-gp. For example, mitragynine was found to inhibit P-gp with an EC50 value of 18.2 ± 3.6 µM in a calcein-AM fluorescent assay. amazonaws.com Another study confirmed that mitragynine likely acts as a P-gp inhibitor but not a substrate. semanticscholar.org This inhibitory action could lead to increased brain penetration or decreased clearance of co-administered drugs that are P-gp substrates. The precise quantification of mitragynine, facilitated by this compound, is essential to accurately determine these inhibitory constants.

Table 2: In Vitro P-glycoprotein Inhibition by Mitragynine

| Assay System | Parameter | Result |

| Calcein-AM Assay | EC50 | 18.2 ± 3.6 µM |

| Digoxin Transport in Caco-2 cells | Inhibition | Observed at 10 µM |

| Quantitative analysis in these assay types relies on methods validated with this compound. semanticscholar.orgamazonaws.com |

In Vitro Metabolic Stability and Reaction Phenotyping Assays Utilizing this compound

Use of Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM)

Metabolic stability assays are fundamental in preclinical drug development to predict the in vivo clearance of a compound. These assays typically involve incubating the compound with liver or intestinal microsomes, which are rich in drug-metabolizing enzymes. This compound is indispensable for these studies, serving as the internal standard for the accurate quantification of the remaining parent mitragynine over time by LC-MS/MS. ojp.gov

Studies using HLM have shown that mitragynine is metabolized, though it is considered to be relatively stable. amazonaws.com In contrast, its metabolite, 7-hydroxymitragynine, is metabolized more rapidly in HLM with a reported half-life of 24 minutes. amazonaws.com The primary enzyme responsible for mitragynine's metabolic clearance is CYP3A4, with minor contributions from CYP2D6 and CYP2C9. Reaction phenotyping studies, which use a panel of recombinant human CYP enzymes or specific chemical inhibitors with HLM, help to identify the specific enzymes involved. In these experiments, the disappearance of mitragynine is meticulously tracked using analytical methods validated with this compound. ojp.gov

Determination of Intrinsic Clearance in Preclinical Models

The data from in vitro metabolic stability assays are used to calculate the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver or intestine for a drug, independent of physiological factors like blood flow. The rate of disappearance of mitragynine in microsomal incubations, accurately quantified using this compound as an internal standard, is used to determine the in vitro half-life (t1/2), which is then used to calculate CLint. ojp.gov

For example, the CLint can be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / in vitro t1/2) * (volume of incubation / protein concentration)

The accuracy of the calculated CLint is directly dependent on the precise measurement of the decrease in mitragynine concentration over time, a task for which this compound is essential. These CLint values are then used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters such as hepatic clearance and bioavailability. While mitragynine is found to be relatively stable in HLM, its metabolite 7-hydroxymitragynine is cleared more rapidly. amazonaws.com

Future Directions and Emerging Research Avenues for Mitragynine D3 Enabled Studies

Development of Novel Deuterated Analogs for Minor Kratom Alkaloids and Metabolites

The synthesis of these minor alkaloids, including paynantheine (B163193) and speciogynine (B3026189), has been successfully achieved, providing the necessary scaffolds for deuteration. cambiumanalytica.com Methodologies for deuterium (B1214612) incorporation, such as photocatalytic processes, offer potential pathways for creating these novel deuterated standards. cambiumanalytica.com The availability of deuterated standards for a wider range of kratom alkaloids would enable more comprehensive pharmacokinetic studies, allowing researchers to simultaneously quantify multiple alkaloids and their metabolites in biological samples. This would provide a more complete picture of the complex interplay of these compounds in vivo.

Table 1: Key Minor Alkaloids in Mitragyna speciosa and Rationale for Deuterated Standard Development

| Alkaloid | Typical Percentage of Total Alkaloids | Reported Pharmacological Activity (Non-Exhaustive) | Rationale for Deuterated Standard |

| Paynantheine | 8.6% | Opioid receptor interactions | Accurate pharmacokinetic profiling and metabolite identification. |

| Speciogynine | 6.6% | Potential modulation of the δ-opioid receptor | Understanding its contribution to the overall pharmacological effects of kratom. |

| Speciociliatine | 0.8% | Stereoisomer of mitragynine (B136389) with potential opioid receptor activity | Elucidating its specific pharmacokinetic and pharmacodynamic properties. |

| 7-hydroxymitragynine (B600473) | <2.0% | Potent µ-opioid receptor agonist | Crucial for understanding the metabolism of mitragynine and its contribution to analgesic effects. |

Data sourced from multiple scientific reports. tdl.orgnih.gov

Integration of Mitragynine-d3 in Advanced Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an essential tool for understanding the relationship between drug concentration and its effect over time. scispace.com The precise quantification of mitragynine in biological matrices, facilitated by the use of this compound as an internal standard, provides the high-quality data necessary for developing robust PK/PD models. cerilliant.com These models can be used to simulate different dosing scenarios and predict the pharmacological response, which is invaluable for preclinical research.

Future research should focus on integrating this compound-enabled pharmacokinetic data into more advanced, mechanism-based PK/PD models. These models can incorporate factors such as receptor binding kinetics and target engagement, offering deeper insights into the time course of mitragynine's effects. cerilliant.com By accurately modeling the absorption, distribution, metabolism, and excretion (ADME) of mitragynine, researchers can better predict its efficacy and potential for adverse effects. This is particularly important for a substance like kratom with a complex, dose-dependent pharmacology. nih.gov The development of such models will be instrumental in guiding further preclinical and potentially clinical investigations into the therapeutic potential of mitragynine.

Application in Multi-Omics Approaches for Comprehensive Mechanistic Insights

The field of "omics" (genomics, proteomics, metabolomics, etc.) offers a systems-level view of biological processes. The application of this compound is already established in targeted metabolomics studies of kratom, where it serves as an internal standard to ensure the accuracy of metabolite quantification. researchgate.net This allows for the reliable measurement of changes in the metabolome in response to mitragynine exposure.

The future lies in expanding the use of this compound and other forthcoming deuterated standards to integrated multi-omics studies. For instance, by combining metabolomics data with proteomics and transcriptomics, researchers can uncover the broader molecular pathways affected by mitragynine. Stable isotope labeling, in general, is a powerful technique in various omics fields. nih.govresearchgate.net For example, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used method in quantitative proteomics. researchgate.net By using this compound to ensure accurate dosing and pharmacokinetic measurements, researchers can more confidently correlate changes in protein and gene expression with specific concentrations of the alkaloid. This integrated approach will provide a more holistic understanding of the mechanisms of action of mitragynine and other kratom alkaloids, moving beyond single-target interactions to a network-level perspective.

Standardization and Inter-Laboratory Comparability of Analytical Methods for Mitragynine Research

The reliability and reproducibility of scientific findings are paramount. In the context of kratom research, the accurate quantification of mitragynine is essential for comparing results across different studies and laboratories. This compound plays a pivotal role in the standardization of analytical methods by serving as a certified reference material and internal standard. cerilliant.com Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. nih.govsquarespace.com

A significant step towards ensuring the quality and consistency of kratom analysis is the establishment of proficiency testing programs. The announcement of the first-ever Kratom Alkaloid in Leaf Powder proficiency test is a landmark development in this area. cambiumanalytica.com Such programs, which involve multiple laboratories analyzing the same standardized samples, are crucial for assessing and improving inter-laboratory comparability. The use of this compound in these proficiency tests will be fundamental to establishing a consensus on the most reliable analytical methods. Furthermore, the validation of analytical methods for mitragynine quantification in various matrices, often employing this compound, is a continuous and necessary effort to ensure data integrity and support regulatory and research needs. researchgate.netsquarespace.comnih.govpom.go.id

Q & A

Q. How is Mitragynine-d3 utilized as an internal standard in LC-MS/MS quantification of mitragynine and its metabolites?

this compound, a deuterated analog, is employed as an internal standard (IS) to correct for matrix effects, ionization efficiency variations, and extraction losses during LC-MS/MS analysis. For example, in human urine studies, this compound (precursor ion: m/z 402.3, product ion: m/z 238.1, collision energy: 30 V) is spiked into samples to normalize signals for mitragynine (m/z 399.3 → 174.1/159.0) . The IS must share physicochemical properties with the analyte but differ in mass-to-charge ratio to avoid spectral overlap. Method validation should include IS stability assessments under varying storage and processing conditions (e.g., freeze-thaw cycles) .

Q. What ethical considerations are critical when designing pharmacokinetic studies involving this compound in human subjects?

Ethical frameworks require rigorous justification of participant selection criteria, informed consent processes, and risk-benefit analysis. For instance, studies using this compound in blood stability assays must define exclusion criteria (e.g., hepatic impairment) to minimize variability and ensure participant safety . Ethical approval should address potential conflicts, such as dual use of data for both academic and commercial purposes, and outline protocols for adverse event reporting .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound stability data across different biological matrices (e.g., blood vs. urine)?

Contradictions in stability data often arise from matrix-specific degradation pathways (e.g., enzymatic hydrolysis in blood vs. pH-dependent hydrolysis in urine). A systematic approach involves:

- Comparative stability testing : Incubate this compound in multiple matrices under controlled conditions (e.g., 4°C, 25°C) and quantify degradation using validated LC-MS/MS methods .

- Principal contradiction analysis : Identify the dominant factor influencing stability (e.g., temperature > pH > enzymatic activity) through factorial design experiments .

- Iterative validation : Replicate findings across independent laboratories to distinguish systematic errors from matrix-specific artifacts .

Q. What statistical approaches are recommended for analyzing nonlinear metabolite formation kinetics of this compound in vitro?

Nonlinear kinetics (e.g., autoinhibition) require compartmental modeling using software such as Phoenix WinNonlin®. Key steps include:

- Model selection : Compare one- vs. two-compartment models using Akaike Information Criterion (AIC) to determine the best fit .

- Parameter estimation : Use maximum likelihood estimation (MLE) to derive Vmax and Km values for metabolite conversion, incorporating this compound’s deuterium isotope effects on enzymatic binding .

- Sensitivity analysis : Assess the impact of outliers on parameter robustness, particularly in low-concentration regimes (<1 ng/mL) .

Q. How can researchers design a longitudinal study to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in chronic exposure scenarios?

A longitudinal PK-PD framework should integrate:

- Sampling schedule optimization : Collect blood/urine samples at intervals capturing this compound’s elimination half-life (e.g., 0, 2, 6, 24 hours post-dose) to model accumulation .

- Endpoint harmonization : Align biochemical endpoints (e.g., CYP3A4 activity) with behavioral metrics (e.g., pain threshold assays) using mixed-effects models to account for inter-subject variability .

- Ethical safeguards : Implement blinded data review committees to monitor adverse events and adjust dosing protocols dynamically .

Methodological Guidelines

- Instrumentation : Use triple quadrupole MS systems (e.g., Shimadzu® 8060) in MRM mode for this compound quantification, with interface temperature maintained at 300°C to enhance ion desolvation .

- Data reporting : Follow STROBE guidelines for transparency, including raw chromatograms, calibration curves, and QC sample results in supplementary materials .

- Contradiction mitigation : Predefine exclusion criteria for outlier data (e.g., samples with hemolysis >1%) to reduce analytical variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.